Potassium ricinoleate

Description

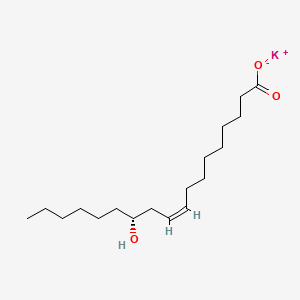

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3.K/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9-;/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKMIIPDYZXBEV-DPMBMXLASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042322 | |

| Record name | Potassium ricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [Hawley] | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, potassium salt (1:1), (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ricinoleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | Potassium ricinoleate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White paste | |

CAS No. |

7492-30-0 | |

| Record name | Potassium ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, potassium salt (1:1), (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium ricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79N4H930TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Potassium ricinoleate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Potassium Ricinoleate as a Surfactant

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid, is an anionic surfactant derived from castor oil.[1] Its unique molecular structure, featuring a hydrophilic carboxylate head, a long hydrophobic alkyl chain, and a hydroxyl group on the 12th carbon, dictates its multifaceted mechanism of action.[2] This guide details the physicochemical principles underlying its surfactant behavior, including surface tension reduction and micelle formation. Furthermore, it explores the compound's significant interactions with biological systems, specifically its ability to increase membrane permeability and activate specific G protein-coupled receptors, presenting a complex mechanism that extends beyond simple surface activity.

Core Surfactant Mechanism of Action

Like all surfactants, the primary mechanism of potassium ricinoleate is driven by its amphiphilic nature. The molecule possesses a distinct polar (hydrophilic) head and a nonpolar (hydrophobic) tail.

-

Hydrophilic Head: The potassium carboxylate group (-COO⁻K⁺) is water-soluble and readily interacts with aqueous environments.

-

Hydrophobic Tail: The 18-carbon alkyl chain is water-insoluble and seeks to minimize contact with water, preferentially interacting with nonpolar substances like oils and lipids.[1]

This dual character causes this compound molecules to spontaneously align at interfaces, such as the boundary between air and water or oil and water.

Reduction of Surface Tension

In an aqueous solution, this compound molecules migrate to the surface, orienting themselves with their hydrophobic tails pointing away from the water and their hydrophilic heads remaining in the water. This arrangement disrupts the cohesive hydrogen bonding network among water molecules at the surface. The result is a significant reduction in the surface tension of the liquid, a key characteristic of surfactants that enables wetting and spreading phenomena.[1]

Caption: Orientation of this compound at the air-water interface.

Micelle Formation

When the concentration of this compound in a solution increases to a critical point, the air-water interface becomes saturated. Additional surfactant molecules then begin to self-assemble in the bulk of the solution into spherical or cylindrical aggregates known as micelles.[1] This threshold concentration is called the Critical Micelle Concentration (CMC) .

Within a micelle, the hydrophobic tails are sequestered in the core, avoiding contact with water, while the hydrophilic heads form an outer shell, interacting with the surrounding aqueous environment. This process is entropically favorable and is fundamental to the surfactant's role in emulsification and solubilization.[1]

Caption: Cross-section of a micelle in an aqueous solution.

Physicochemical and Biological Activity Data

| Parameter | Value | System / Cell Line | Comments |

| Molecular Weight | 336.6 g/mol | - | Computed property for this compound.[3] |

| EC₅₀ (EP3 Receptor) | 0.5 µM | MEG-01 cells | Ricinoleic acid is a direct agonist for the prostaglandin (B15479496) EP3 receptor.[4][5] |

| IC₅₀ (vs ³H-PGE₂) | 500 nM | CHO cells (expressing EP3) | Ricinoleic acid displaces PGE₂ from the EP3 receptor.[5] |

Interaction with Biological Membranes

Beyond its classic surfactant properties, this compound and its active principle, ricinoleic acid, directly interact with and alter biological membranes. This is a critical aspect of its mechanism of action, particularly in drug delivery and its physiological effects.

Increased Membrane Permeability

Studies have shown that ricinoleic acid can perturb the integrity of the intestinal epithelial barrier.[6][7] Perfusion of the intestine with sodium ricinoleate leads to dose-related mucosal injury, desquamation of surface epithelial cells, and a measurable increase in mucosal permeability.[8] This effect is characterized by the increased passage of probe molecules (like mannitol (B672) and lactulose) across the gut barrier.[6][9]

The mechanism is believed to involve the insertion of the ricinoleate molecule's hydrophobic tail into the lipid bilayer of the cell membrane. This disrupts the ordered packing of phospholipids, creating transient pores or areas of increased fluidity, thereby increasing the permeability of the membrane to water, electrolytes, and other molecules.[10][11] This cytotoxic effect on epithelial cells may relate to its laxative properties.[12]

Caption: Insertion of this compound into a lipid bilayer.

Receptor-Mediated Signaling Pathway

A significant finding in the mechanism of action of ricinoleic acid is its role as a specific agonist for prostaglandin E2 (PGE₂) receptors, particularly the EP3 receptor .[5] This interaction is not a general surfactant effect but a specific pharmacological action that mediates some of its most well-known physiological effects, such as laxation and uterine contraction.[5][13]

The activation of the Gᵢ protein-coupled EP3 receptor by ricinoleic acid in intestinal and uterine smooth muscle cells is the primary mechanism for these effects.[5][14] This action is direct and does not depend on the endogenous synthesis of prostaglandins.[5]

Caption: Activation of the EP3 receptor by ricinoleic acid.

Conclusion

The mechanism of action of this compound as a surfactant is twofold. It exhibits classic physicochemical surfactant behavior, reducing surface tension and forming micelles to act as an emulsifier and cleansing agent. Concurrently, its active component, ricinoleic acid, engages in specific biological interactions. It physically disrupts cell membranes, increasing their permeability, and acts as a potent agonist for the EP3 prostaglandin receptor, initiating specific signaling cascades. This dual mechanism makes it a compound of significant interest for applications ranging from cosmetics and cleaning agents to its potential use as a permeation enhancer in drug delivery systems.

Appendix: Experimental Protocols

The following are generalized protocols for characterizing the key surfactant properties of a compound like this compound.

A.1. Determination of Critical Micelle Concentration (CMC) by Tensiometry

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface is saturated, and additional surfactant molecules form micelles in the bulk solution, causing the surface tension to plateau. The CMC is the point of inflection on a plot of surface tension versus the logarithm of concentration.[15]

Methodology (Du Noüy Ring Method): [16][17][18]

-

Preparation of Solutions: Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. Perform a series of dilutions to create solutions of varying concentrations spanning the expected CMC.

-

Instrument Setup: Use a force tensiometer equipped with a platinum Du Noüy ring. Clean the ring thoroughly (e.g., with a suitable solvent, followed by flaming) to ensure proper wetting.

-

Measurement: a. Pour the most dilute solution into a clean sample vessel. b. Raise the sample vessel until the ring is submerged in the solution. c. Slowly lower the sample vessel. The ring will pull a meniscus of liquid with it. d. The instrument will record the force required to pull the ring through the interface, identifying the maximum force just before the liquid lamella tears. e. The software calculates the surface tension (in mN/m) after applying necessary correction factors (e.g., Harkins-Jordan).[19]

-

Data Collection: Repeat the measurement for each concentration, moving from lowest to highest. Ensure the ring and vessel are cleaned between samples.

-

Analysis: Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The concentration at the intersection of these two regions is the CMC.[20]

References

- 1. This compound Supplier & 7492-30-0 [benchchem.com]

- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. Effects of Ricinoleic Acid (Castor Oil) on Gut Permeability in Healthy Participants: Provocative Test for Treatments Aimed at Restoring Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Perfusion of rabbit colon with ricinoleic acid: dose-related mucosal injury, fluid secretion, and increased permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Ricinoleic Acid (Castor Oil) on Gut Permeability in Healthy Participants: Provocative Test for Treatments Aimed at Restoring Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ricinoleic acid (castor oil) alters intestinal surface structure. A scanning electronmiscroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. G protein-coupled receptor mediates the action of castor oil [mpg.de]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 17. biolinscientific.com [biolinscientific.com]

- 18. biolinscientific.com [biolinscientific.com]

- 19. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 20. scribd.com [scribd.com]

A Technical Guide to the Physicochemical Properties of Potassium Ricinoleate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid derived from castor oil, is a versatile anionic surfactant with significant potential in various research and development applications, including drug delivery systems.[1] This technical guide provides an in-depth overview of the core physicochemical properties of potassium ricinoleate, offering detailed experimental protocols for their determination and exploring the biochemical pathways influenced by its active component, ricinoleic acid. While specific quantitative data for this compound remains to be extensively documented in publicly available literature, this guide furnishes the foundational knowledge and methodologies required for its comprehensive characterization.

Introduction

This compound (C18H33KO3) is an amphiphilic molecule possessing a hydrophilic carboxylate head and a hydrophobic 18-carbon chain with a hydroxyl group at the C-12 position.[1][2] This unique structure imparts valuable surfactant and emulsifying properties, making it a subject of interest in formulations requiring the stabilization of oil-in-water emulsions.[3] Its biocompatibility and the known biological activities of its constituent fatty acid, ricinoleic acid, further underscore its potential in pharmaceutical and biomedical research.[3][4]

Physicochemical Properties

General Properties

| Property | Description | Reference |

| Chemical Formula | C18H33KO3 | [1] |

| Molecular Weight | 336.55 g/mol | [1] |

| Appearance | Off-white powder or paste | [1] |

| Solubility | Water-soluble | [1] |

| CAS Number | 7492-30-0 | [1] |

Quantitative Physicochemical Data

Specific experimental data for the Critical Micelle Concentration (CMC), surface tension at various concentrations, and viscosity of aqueous this compound solutions are not extensively reported in the available scientific literature. The following tables are structured to accommodate such data once determined experimentally.

Table 2.1: Critical Micelle Concentration (CMC) of this compound

| Parameter | Value | Temperature (°C) | Method |

| CMC (mol/L) | Data not available | ||

| CMC (g/L) | Data not available |

Table 2.2: Surface Tension of Aqueous this compound Solutions

| Concentration (mol/L) | Surface Tension (mN/m) | Temperature (°C) |

| Data not available | Data not available | |

| Data not available | Data not available | |

| Data not available | Data not available |

Table 2.3: Viscosity of Aqueous this compound Solutions

| Concentration (mol/L) | Viscosity (mPa·s) | Temperature (°C) |

| Data not available | Data not available | |

| Data not available | Data not available | |

| Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of surfactants like this compound.

Synthesis of this compound

This compound can be synthesized in the laboratory through the saponification of castor oil.[3]

Materials:

-

Castor oil

-

Potassium hydroxide (B78521) (KOH)

-

Distilled water

-

Magnetic stirrer with heating plate

-

Condenser

-

Beakers, graduated cylinders, and other standard laboratory glassware

Protocol:

-

Dissolve a known quantity of potassium hydroxide in ethanol with gentle heating and stirring until fully dissolved.

-

In a separate beaker, heat a known quantity of castor oil.

-

Slowly add the ethanolic KOH solution to the heated castor oil while stirring continuously.

-

Attach a condenser to the reaction vessel and reflux the mixture for 1-2 hours. Saponification is complete when a clear solution is formed.

-

After cooling, the ethanol can be removed by evaporation.

-

The resulting this compound paste can be dissolved in water for further use or purification.

A visual representation of the general workflow for surfactant synthesis and characterization is provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[5] It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.

3.2.1. Tensiometry Method

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[5]

Apparatus: Tensiometer (Wilhelmy plate or du Noüy ring method).

Protocol:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting curve, typically at the intersection of two linear fits of the data points before and after the break.

3.2.2. Conductivity Method

Principle: The molar conductivity of an ionic surfactant solution changes with concentration due to the formation of micelles, which have a lower mobility than the free surfactant ions.

Apparatus: Conductivity meter.

Protocol:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the electrical conductivity of each solution at a constant temperature.

-

Plot the molar conductivity against the square root of the concentration.

-

The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.

Surface Tension Measurement

Surface tension is a measure of the cohesive energy present at the interface of a liquid. For surfactant solutions, it is highly dependent on concentration below the CMC.

Apparatus: Tensiometer (Wilhelmy plate or du Noüy ring method), temperature-controlled water bath.

Protocol:

-

Prepare aqueous solutions of this compound at various concentrations below and above the expected CMC.

-

Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

-

Measure the surface tension of each this compound solution, ensuring temperature equilibrium.

-

Record the surface tension values for each concentration.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. The viscosity of surfactant solutions can be influenced by the size, shape, and concentration of micelles.

Apparatus: Viscometer (e.g., Ubbelohde or Brookfield type), temperature-controlled water bath.

Protocol:

-

Prepare aqueous solutions of this compound at various concentrations.

-

Calibrate the viscometer using a standard fluid of known viscosity.

-

Measure the viscosity of each this compound solution at a constant temperature.

-

Record the viscosity values for each concentration.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily attributed to its active component, ricinoleic acid. Research has shown that ricinoleic acid exerts its effects, including anti-inflammatory and smooth muscle-contracting actions, through interaction with specific cellular receptors.[4][6]

Ricinoleic Acid as a Prostaglandin (B15479496) EP3 Receptor Agonist

Studies have identified ricinoleic acid as an agonist for the prostaglandin E2 receptor subtype 3 (EP3).[6] This interaction is a key mechanism underlying its physiological effects.

Signaling Pathway:

-

Ricinoleic acid binds to the EP3 receptor, a G-protein coupled receptor (GPCR).

-

Activation of the EP3 receptor leads to the dissociation of the G-protein subunits.

-

The specific downstream signaling cascade can vary depending on the G-protein subtype coupled to the receptor (e.g., Gi, Gq).

-

For instance, coupling to Gi can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Alternatively, coupling to Gq can activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

These signaling events ultimately lead to cellular responses such as smooth muscle contraction and modulation of inflammatory pathways.[6]

The following diagram illustrates the signaling pathway of ricinoleic acid through the EP3 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Supplier & 7492-30-0 [benchchem.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. CAS 5323-95-5: Sodium ricinoleate | CymitQuimica [cymitquimica.com]

A Technical Guide to the Synthesis of High-Purity Potassium Ricinoleate

Introduction

Potassium ricinoleate (B1264116) (CAS 7492-30-0), the potassium salt of ricinoleic acid, is a valuable anionic surfactant and emulsifying agent derived from castor oil.[1][2] Ricinoleic acid, a monounsaturated, 18-carbon hydroxylated fatty acid, constitutes approximately 90% of the fatty acids in castor oil, making it the primary precursor for this compound.[3] Its unique properties are leveraged in various fields, including cosmetics, detergents, industrial lubricants, and as a precursor in chemical synthesis.[2] For applications in research, drug development, and specialized formulations, the synthesis of high-purity potassium ricinoleate is crucial to ensure product consistency, efficacy, and safety.

This technical guide provides an in-depth overview of the primary synthesis pathways for producing high-purity this compound. It details experimental protocols, summarizes key quantitative data, and outlines methods for purity assessment, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis Pathways

The production of this compound can be broadly categorized into two main strategies: a direct, one-step saponification of castor oil and a more refined two-step process designed to achieve higher purity.

Pathway 1: Direct Saponification

This is the most straightforward method, involving the direct reaction of castor oil (a triglyceride) with potassium hydroxide (B78521) (KOH) in a process known as saponification.[4][5] The reaction hydrolyzes the ester bonds of the triglycerides, yielding a mixture of fatty acid potassium salts (soaps) and glycerol (B35011).[4] While simple and efficient for producing technical-grade soap, this pathway's purity is limited by the composition of castor oil, which contains small amounts of other fatty acids (oleic, linoleic, stearic, etc.).

Pathway 2: Two-Step Synthesis for High Purity

To achieve high purity, a two-step approach is employed. This pathway first isolates a high-purity ricinoleic acid intermediate from castor oil, which is then neutralized with potassium hydroxide. This strategy effectively removes the other fatty acids present in the parent oil before the final salt formation.

Step 1: Generation and Purification of Ricinoleic Acid Intermediate There are two primary methods to generate the ricinoleic acid intermediate:

-

A) Hydrolysis: Castor oil is hydrolyzed to break the ester bonds and liberate free fatty acids and glycerol. This can be achieved through:

-

Chemical Hydrolysis: Using mineral acids or high-pressure steam.

-

Enzymatic Hydrolysis: Utilizing lipases, such as Candida antarctica Lipase (B570770) B, which offers a "greener" alternative with high conversion rates under milder conditions.[1] Following hydrolysis, the ricinoleic acid is isolated from the fatty acid mixture, often by acidification.[1]

-

-

B) Transesterification: Castor oil is reacted with a simple alcohol (e.g., methanol) in the presence of a catalyst (e.g., sodium methoxide) to produce methyl ricinoleate.[1] This ester can then be purified, for instance by fractional distillation, to separate it from the esters of other fatty acids.[6]

Step 2: Saponification or Neutralization The purified intermediate is then converted to the final product:

-

If purified ricinoleic acid was prepared, it is simply neutralized with a stoichiometric amount of potassium hydroxide.

-

If purified methyl ricinoleate was prepared, it is saponified with potassium hydroxide to yield high-purity this compound and methanol.

This multi-step process mitigates the formation of by-products and ensures the final product is substantially free of other fatty acid salts.[1]

Quantitative Data Summary

The efficiency of synthesis is highly dependent on the chosen pathway and reaction conditions. The following table summarizes quantitative data from various reported methodologies.

| Pathway/Method | Catalyst/Enzyme | Temperature (°C) | Time | Yield / Conversion Rate | Reference |

| Direct Saponification | Potassium Hydroxide (KOH) | 65 °C | 60 minutes | 96% Yield | [1] |

| Enzymatic Hydrolysis | Lipozyme TL IM | 60 °C | 6 hours | 98.5% Conversion | [1] |

| Enzymatic Hydrolysis | Immobilized Porcine Pancreatic Lipase (PPL) | 50 °C | 3 hours | Maximal Production | [1] |

| Enzymatic Synthesis | Candida antarctica Lipase B | 50 °C | 48 hours | 96.2 ± 1.5% Conversion | [1] |

| Transesterification | Barium Oxide (BaO) | Not Specified | 24 hours | 91% Conversion | [1] |

Detailed Experimental Protocols

The following sections provide generalized protocols for the key synthesis pathways. Researchers should optimize these procedures based on their specific starting materials and equipment.

Protocol 1: Direct Saponification of Castor Oil

This protocol outlines a standard laboratory procedure for the direct synthesis of technical-grade this compound.

Materials & Equipment:

-

Castor Oil

-

Potassium Hydroxide (KOH)

-

Ethanol (B145695) (as solvent, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders

-

Rotary evaporator

Procedure:

-

Determine Reactant Amounts: Calculate the required mass of KOH based on the saponification value of the castor oil (typically 176-187 mg KOH/g). An excess of KOH (5-10%) is often used to ensure complete reaction.

-

Preparation: Dissolve the calculated amount of KOH in a minimal amount of water or ethanol and place it in the round-bottom flask.

-

Reaction: Add the castor oil to the flask. Attach the reflux condenser and begin heating the mixture to the target temperature (e.g., 65°C) with vigorous stirring.[1]

-

Reflux: Maintain the reaction under reflux for the specified time (e.g., 60-90 minutes) or until the mixture becomes a clear, homogenous solution, indicating the completion of saponification.

-

Isolation: Once the reaction is complete, cool the mixture. If a solvent like ethanol was used, it can be removed using a rotary evaporator. The resulting product is a paste or liquid soap containing this compound, glycerol, and any excess KOH.

-

Purification (Optional): The crude product can be washed with a brine solution to help separate the glycerol.

Protocol 2: High-Purity Synthesis via Enzymatic Hydrolysis and Neutralization

This protocol describes a two-step method using an enzyme to first generate high-purity ricinoleic acid.

Materials & Equipment:

-

Castor Oil

-

Immobilized Lipase (e.g., Lipozyme TL IM)

-

Phosphate (B84403) buffer (to maintain optimal pH, e.g., pH 7-8)[1]

-

Dilute Hydrochloric Acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Potassium Hydroxide (KOH) solution (standardized)

-

Jacketed reaction vessel with temperature control and overhead stirrer

-

Separatory funnel

Procedure:

Step 1: Enzymatic Hydrolysis of Castor Oil

-

Setup: Add castor oil and phosphate buffer to the reaction vessel. Heat the mixture to the optimal temperature for the chosen enzyme (e.g., 60°C for Lipozyme TL IM).[1]

-

Reaction: Introduce the immobilized lipase to the mixture and stir continuously for the required duration (e.g., 6 hours).[1] Monitor the reaction progress if necessary.

-

Enzyme Removal: Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Isolation of Ricinoleic Acid: Cool the remaining mixture (containing fatty acids and glycerol). Transfer it to a separatory funnel and acidify with dilute HCl to a pH of ~2-3. This protonates the fatty acids, causing them to separate from the aqueous glycerol phase.

-

Extraction & Purification: Extract the ricinoleic acid into an organic solvent. Wash the organic layer with water to remove residual glycerol and acid. Dry the organic layer (e.g., with anhydrous sodium sulfate) and evaporate the solvent to yield purified ricinoleic acid.

Step 2: Neutralization to this compound

-

Preparation: Dissolve the purified ricinoleic acid in ethanol.

-

Titration/Neutralization: Slowly add a standardized solution of KOH while stirring. Monitor the pH, stopping at a neutral pH (~7.0).

-

Final Product: Evaporate the solvent to obtain high-purity solid or paste-like this compound.

Purity Assessment

To confirm the purity of the synthesized this compound, several analytical techniques can be employed:

-

Titration: Acid-base titration can determine the amount of residual free fatty acids or excess potassium hydroxide, which is crucial for calculating purity and yield. The saponification value of the final product can also be determined.[7]

-

Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (after derivatization) are powerful tools to identify and quantify the ricinoleate content and detect the presence of other fatty acid salts.[8]

-

Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the carboxylate salt group and the hydroxyl group characteristic of the ricinoleate moiety. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation.

-

UV-Vis Spectroscopy: This technique is particularly useful for detecting the presence of conjugated diene or triene fatty acids, which can form as undesirable by-products during synthesis.[1]

Conclusion

The synthesis of this compound can be tailored to meet specific purity requirements. Direct saponification of castor oil offers a simple and rapid route for producing technical-grade material suitable for many industrial applications. However, for research, pharmaceutical, and cosmetic applications demanding high purity, a two-step pathway is superior. By first isolating and purifying a ricinoleic acid intermediate via enzymatic hydrolysis or transesterification, subsequent neutralization yields a product with significantly higher purity, free from the other fatty acid salts inherent to castor oil. The choice of pathway ultimately depends on the desired purity, cost considerations, and environmental impact.

References

- 1. This compound Supplier & 7492-30-0 [benchchem.com]

- 2. biofuranchem.com [biofuranchem.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. alliancechemical.com [alliancechemical.com]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 6. US2045727A - Method of purifying ricinoleic acid - Google Patents [patents.google.com]

- 7. EP0034047B1 - Process for the manufacture of soap - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Green Synthesis of Potassium Ricinoleate from Castor Oil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the green chemistry synthesis of potassium ricinoleate (B1264116) from castor oil, a versatile bio-based oleochemical with significant potential in the pharmaceutical industry. The document details and compares conventional, ultrasound-assisted, and microwave-assisted saponification methods, emphasizing green chemistry principles. Detailed experimental protocols, quantitative data on reaction efficiency, and characterization methods are presented. Furthermore, the role of potassium ricinoleate as a functional excipient in enhancing drug delivery is explored. This guide aims to equip researchers and drug development professionals with the necessary knowledge to leverage sustainable synthesis methods for producing high-value pharmaceutical ingredients.

Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint and enhance the sustainability of its processes. This paradigm shift involves the design of products and processes that reduce or eliminate the use and generation of hazardous substances. Castor oil, derived from the seeds of Ricinus communis, is a renewable and biodegradable feedstock rich in ricinoleic acid, a monounsaturated 18-carbon fatty acid.[1] This unique chemical structure, featuring a hydroxyl group and a double bond, makes it a valuable precursor for a wide range of oleochemicals.

This compound, the potassium salt of ricinoleic acid, is a bio-based surfactant with applications in cosmetics, and as a chemical intermediate.[2] In the pharmaceutical realm, it holds promise as an excipient that can enhance the solubility and permeability of poorly water-soluble drugs, thereby improving their bioavailability.[3][4] This guide focuses on the green synthesis of this compound from castor oil, exploring advanced methods that offer significant advantages over traditional approaches in terms of reaction time, energy consumption, and overall efficiency.

Synthetic Pathways: From Castor Oil to this compound

The fundamental chemical transformation for producing this compound from castor oil is saponification. This reaction involves the hydrolysis of the triglycerides in castor oil using an alkali, in this case, potassium hydroxide (B78521) (KOH), to yield glycerol (B35011) and the potassium salt of the fatty acids, predominantly this compound.[5]

Reaction:

Triglyceride (Castor Oil) + 3 KOH → 3 this compound + Glycerol

While the conventional method involves heating the reactants for an extended period, green chemistry approaches such as ultrasound-assisted and microwave-assisted synthesis have emerged as highly efficient alternatives.[5][6]

Conventional Saponification

This traditional method typically involves refluxing castor oil with an alcoholic solution of potassium hydroxide.[1] While effective, it is often characterized by long reaction times and significant energy consumption.

Ultrasound-Assisted Saponification (UAS)

Ultrasonication utilizes high-frequency sound waves to create acoustic cavitation in the reaction mixture. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which significantly accelerates the mass transfer and reaction rate.[5] UAS can lead to a more complete reaction in a shorter time and at lower temperatures compared to conventional methods.[7]

Microwave-Assisted Saponification (MAS)

Microwave irradiation directly heats the reactants by interacting with the polar molecules in the reaction mixture. This efficient and uniform heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[6]

Experimental Protocols

Materials

-

Castor Oil (pharmaceutical grade)

-

Potassium Hydroxide (KOH) pellets

-

Ethanol (B145695) (95%)

-

Hydrochloric Acid (HCl) (0.5 M for titration)

-

Phenolphthalein (B1677637) indicator

-

Deionized water

Conventional Saponification Protocol

-

Preparation: In a round-bottom flask, dissolve a known amount of potassium hydroxide in ethanol to prepare an alcoholic KOH solution (e.g., 0.5 N).[1]

-

Reaction: Add a pre-weighed amount of castor oil to the flask (e.g., 2g).[1]

-

Reflux: Attach a reflux condenser and heat the mixture on a water bath or heating mantle for approximately 30-60 minutes, with constant stirring.[1][8]

-

Completion Check: The reaction is considered complete when the oily layer disappears, and the solution becomes clear.

-

Titration (for Saponification Value): After cooling, add a few drops of phenolphthalein indicator and titrate the excess KOH with a standardized solution of hydrochloric acid.[1][8]

-

Isolation: To isolate the this compound, the solvent can be removed under reduced pressure. Further purification can be achieved by washing with a non-polar solvent to remove any unreacted oil.

Ultrasound-Assisted Saponification (UAS) Protocol

-

Preparation: In a beaker, mix a pre-weighed amount of castor oil with an aqueous or alcoholic solution of potassium hydroxide.

-

Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe.

-

Reaction Conditions: Conduct the saponification at a controlled temperature (e.g., 35°C) for a significantly shorter duration (e.g., 15-30 minutes) compared to the conventional method.[5][7]

-

Work-up: Follow the same isolation and purification steps as in the conventional method.

Microwave-Assisted Saponification (MAS) Protocol

-

Preparation: In a microwave-safe reaction vessel, dissolve potassium hydroxide in ethanol. Add a pre-weighed amount of castor oil. For example, use a 10:1 ethanol to oil molar ratio with 1.5% w/w KOH.[6]

-

Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power (e.g., 250 W) and temperature (e.g., 60°C) for a short period (e.g., 10 minutes).[6]

-

Neutralization and Isolation: After cooling, neutralize the excess KOH with a suitable acid (e.g., H₂SO₄). The glycerol phase can be separated by centrifugation, and the this compound can be purified from the ethanolic phase.[6]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies to provide a clear comparison of the different synthetic methods.

Table 1: Comparison of Synthesis Methods for Saponification of Castor Oil

| Parameter | Conventional Method | Ultrasound-Assisted Saponification (UAS) | Microwave-Assisted Saponification (MAS) |

| Reaction Time | 30 - 60 minutes[1][8] | 15 - 30 minutes[5][7] | ~10 minutes[6] |

| Temperature | Reflux temperature of solvent (e.g., ~78°C for ethanol) | 35°C - 70°C[5][7] | 60°C[6] |

| Yield | High (exact values vary) | High, potentially higher than conventional[5][7] | ~80.1% (for transesterification, a related reaction)[6] |

| Energy Consumption | High | Low to Moderate | Low |

| Key Advantages | Simple setup | Rapid reaction, energy-efficient | Extremely rapid, high efficiency |

| Key Disadvantages | Long reaction time, high energy consumption | Requires specialized equipment | Requires specialized microwave reactor |

Table 2: Physicochemical Properties of Castor Oil and Saponification Values

| Property | Value | Reference |

| Saponification Value (Conventional) | 147.63 mg KOH/g | [8] |

| Saponification Value (Standard) | 176 - 187 mg KOH/g | |

| Saponification Value (Microwave Pre-treatment) | 178.7 mg KOH/g | |

| Saponification Value (Ultrasonic Pre-treatment) | 182.4 mg KOH/g | |

| Acid Value | < 2.0 mg KOH/g | |

| Iodine Value | 82 - 90 |

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show the disappearance of the ester carbonyl peak (~1740 cm⁻¹) from the castor oil triglyceride and the appearance of a strong carboxylate anion (COO⁻) stretching peak around 1550-1610 cm⁻¹. The broad hydroxyl (-OH) peak from the ricinoleate moiety will remain, typically in the region of 3200-3600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would confirm the presence of the characteristic peaks of the ricinoleate backbone, including the olefinic protons (~5.4 ppm), the proton on the carbon bearing the hydroxyl group (~3.6 ppm), and the aliphatic chain protons. The disappearance of the glycerol backbone protons from the triglyceride would indicate the completion of the reaction.

-

¹³C NMR: The carbon NMR would show a characteristic peak for the carboxylate carbon (~180 ppm) and the other carbons of the ricinoleate chain.

-

Applications in Drug Development

This compound, and ricinoleic acid derivatives in general, offer significant advantages as excipients in pharmaceutical formulations, particularly for improving the delivery of poorly soluble drugs.

Enhanced Solubility and Bioavailability

Poorly water-soluble drugs often exhibit low bioavailability, limiting their therapeutic efficacy.[9] Surfactants like this compound can improve the solubility of these drugs by forming micelles that encapsulate the hydrophobic drug molecules, thereby increasing their concentration in the gastrointestinal fluids and enhancing their absorption.[3]

Permeation Enhancement in Transdermal Drug Delivery

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of most drugs.[10] Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly disrupt the structure of the stratum corneum and increase drug permeation. Fatty acids and their salts, including ricinoleates, have been shown to act as effective penetration enhancers.[11][12] They are believed to fluidize the lipid bilayers of the stratum corneum, creating pathways for the drug to diffuse through.

Table 3: Potential Pharmaceutical Applications of this compound

| Application Area | Mechanism of Action | Potential Benefits |

| Oral Drug Delivery | Micellar solubilization of poorly soluble drugs. | Increased drug solubility, improved bioavailability, potential for dose reduction.[3][4] |

| Transdermal Drug Delivery | Disruption and fluidization of the stratum corneum lipid bilayers. | Enhanced penetration of active pharmaceutical ingredients through the skin.[11][12] |

| Topical Formulations | Emulsifying and skin-conditioning agent. | Improved formulation stability and texture, potential for synergistic therapeutic effects due to the anti-inflammatory properties of ricinoleic acid. |

Green Chemistry Metrics

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed.

-

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. For the saponification of a triglyceride with KOH, the atom economy is very high as all the atoms of the triglyceride and KOH are incorporated into the desired this compound and the co-product glycerol.

-

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product.[3] Green processes aim for a low E-factor. In the synthesis of this compound, waste primarily comes from solvents used in the reaction and purification steps. The use of greener solvents and efficient recycling can significantly reduce the E-factor.

-

Process Mass Intensity (PMI): This metric, championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product.[13] A lower PMI indicates a greener process.

The application of ultrasound and microwave assistance can significantly improve these metrics by reducing reaction times, energy input, and potentially the amount of solvent required.

Visualizations

Chemical Reaction Workflow

Caption: General workflow for the saponification of castor oil to produce this compound.

Comparative Experimental Workflow

Caption: Comparison of the core reaction step in conventional, ultrasound, and microwave-assisted synthesis.

Conclusion

The green synthesis of this compound from castor oil represents a significant step towards more sustainable pharmaceutical manufacturing. Ultrasound and microwave-assisted methods offer substantial improvements over conventional saponification in terms of reaction speed, energy efficiency, and alignment with green chemistry principles. The resulting this compound is not only a bio-based and biodegradable surfactant but also a promising excipient for enhancing the delivery of challenging drug molecules. For researchers, scientists, and drug development professionals, the adoption of these green synthetic routes and the exploration of this compound's full potential in pharmaceutical formulations can pave the way for the development of more effective and environmentally friendly medicines. Further research focusing on direct comparative studies of these green methods and in-depth quantitative analysis of this compound's impact on drug bioavailability will be invaluable in fully realizing its potential.

References

- 1. scribd.com [scribd.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hielscher.com [hielscher.com]

- 6. scielo.org.co [scielo.org.co]

- 7. researchgate.net [researchgate.net]

- 8. jedi.researchculturesociety.org [jedi.researchculturesociety.org]

- 9. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]

- 10. rroij.com [rroij.com]

- 11. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]

A Technical Guide to the Enzymatic Production of Potassium Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the enzymatic hydrolysis of castor oil for the production of potassium ricinoleate (B1264116). This biocatalytic approach offers a greener and more specific alternative to traditional high-temperature and high-pressure chemical methods, yielding a high-purity product suitable for various applications in the pharmaceutical, cosmetic, and oleochemical industries.

Introduction to Enzymatic Hydrolysis

Potassium ricinoleate is the potassium salt of ricinoleic acid, the primary fatty acid found in castor oil (up to 92%).[1][2] The enzymatic synthesis of this compound involves the use of lipases (triacylglycerol ester hydrolases, E.C. 3.1.1.3) to catalyze the hydrolysis of triglycerides present in castor oil.[3] This process breaks down the triglycerides into free fatty acids and glycerol. The liberated ricinoleic acid is subsequently neutralized with potassium hydroxide (B78521) (KOH) to form this compound.

Enzymatic methods are advantageous as they operate under mild conditions (35–45°C and atmospheric pressure), preventing side reactions like polymerization and color development that can occur in high-energy thermal processes.[3][4][5] This results in a lighter-colored, odorless, and purer product.[4]

Mechanism of Lipase-Catalyzed Hydrolysis

The hydrolysis of triglycerides by lipase (B570770) is a stepwise process that occurs at the oil-water interface.[6][7] The enzyme sequentially cleaves the ester bonds of the triglyceride, producing diglycerides, monoglycerides, and finally glycerol, releasing a fatty acid molecule at each step.[6][8]

The overall reaction can be summarized as: Triglyceride (Castor Oil) + 3 H₂O ---(Lipase)--> 3 Ricinoleic Acid + Glycerol Ricinoleic Acid + KOH → this compound + H₂O

Lipases exhibit substrate and positional specificities, which can enhance the yield of the desired fatty acid and prevent unwanted side reactions.[7]

Key Parameters Influencing Enzymatic Hydrolysis

The efficiency of the enzymatic hydrolysis is governed by several critical parameters. Optimization of these factors is crucial for maximizing the yield and reaction rate.

-

Enzyme Source and Concentration: Various microbial lipases are effective, including those from Candida rugosa, Rhizopus oryzae, and immobilized lipases like Lipozyme TL IM and Novozym 435.[2][4][9] The reaction rate generally increases with enzyme concentration, though an optimal loading must be determined to balance efficiency and cost.[3] For instance, one study found an optimal enzyme load of 8.9% (Lipozyme TL IM) for castor oil hydrolysis.[10]

-

Temperature: Lipase activity is temperature-dependent. Optimal temperatures for castor oil hydrolysis typically range from 35°C to 60°C.[3][4][11] Temperatures above this range can lead to enzyme deactivation.[4]

-

pH: The pH of the aqueous phase significantly affects enzyme activity. Most lipases used for this purpose exhibit optimal activity in a neutral pH range of 7.0 to 8.0.[3][12]

-

Water-to-Oil Ratio: As water is a substrate, its concentration is critical. The reaction takes place at the oil-water interface, and an adequate ratio is needed to facilitate the formation of an emulsion. Ratios ranging from 1:4 to 40:1 (water:oil) have been reported, with the optimal ratio depending on the specific enzyme and process conditions.[2][4]

-

Agitation Speed: Proper mixing (150-250 rpm) is essential to increase the interfacial area between the oil and aqueous phases, thereby enhancing the reaction rate.[9]

Experimental Protocols

This section outlines a generalized protocol for the enzymatic hydrolysis of castor oil, followed by methods for product analysis.

This protocol is a synthesis of methodologies reported in the literature.[3][12][13]

-

Materials:

-

Castor Oil (Substrate)

-

Lipase (e.g., Candida rugosa lipase, Lipozyme TL IM)

-

Phosphate (B84403) Buffer (e.g., 0.2 M, pH 7.0)

-

Potassium Hydroxide (KOH) solution (for titration and neutralization)

-

Ethanol

-

Diethyl ether or other suitable solvent

-

-

Reaction Setup:

-

In a temperature-controlled batch reactor or flask, prepare the reaction mixture. For example, combine castor oil and phosphate buffer at a specific ratio (e.g., 1:4 v/v).[2]

-

Pre-heat the mixture to the desired reaction temperature (e.g., 41.3°C or 55°C) with constant stirring (e.g., 200 rpm).[3][10]

-

-

Enzyme Addition and Reaction:

-

Monitoring and Termination:

-

Monitor the reaction progress by periodically taking aliquots and determining the percentage of free fatty acids (FFA) via titration.

-

To terminate the reaction, inactivate the enzyme by heating (e.g., 99°C for 15 minutes) or by adding a solvent like ethanol.[14]

-

-

Product Separation:

-

After reaction completion, separate the aqueous phase (containing glycerol) from the oil phase (containing ricinoleic acid and unreacted glycerides) by centrifugation.[14]

-

The ricinoleic acid-rich oil phase can then be neutralized with a stoichiometric amount of KOH to produce this compound.

-

-

Titration for Free Fatty Acid (FFA) Content: The extent of hydrolysis is commonly determined by titrating the liberated fatty acids with a standardized KOH or NaOH solution using phenolphthalein (B1677637) as an indicator. The acid value is expressed in mg KOH/g of oil.[15]

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) can be used to separate and quantify ricinoleic acid.[11][16] Gas Chromatography (GC), after saponification and methylation of the fatty acids, is also used to determine the fatty acid profile and purity of the product.[17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic hydrolysis of castor oil, showcasing the impact of different enzymes and conditions on reaction outcomes.

Table 1: Comparison of Lipases and Reaction Conditions for Castor Oil Hydrolysis

| Lipase Source | Temperature (°C) | pH | Water:Oil Ratio | Time (h) | Conversion/Yield (%) | Reference |

| Lipozyme TL IM | 41.3 | - | 40:1 (molar) | 39.2 | 96.2 ± 1.5 | [1][10] |

| Rhizopus oryzae | 37 | 7.0 | 4:1 (v/v) | 12 | ~90 | [2] |

| Candida rugosa | 45 | - | 6:40 (v/v) | 16 | 47 | [2][4] |

| Commercial Lipase | 55 | 7.0 | - | 24 | 93 (optimized) | [3] |

| Pseudomonas aeruginosa | - | - | - | - | ~90 | [12] |

| Castor Bean Lipase | 25 | 4.5 | - | 4 | >97 | [18] |

Table 2: Optimization of Hydrolysis using Methyl Ricinoleate as Substrate

| Enzyme | Temperature (°C) | Enzyme Conc. (%) | Time (h) | Conversion (%) | Reference |

| Candida antarctica Lipase B | 60 | 4 | 6 | 98.5 | [4] |

Conclusion

The enzymatic hydrolysis of castor oil is a highly effective and environmentally friendly method for producing high-purity ricinoleic acid, the precursor to this compound. By carefully selecting the lipase and optimizing key reaction parameters such as temperature, pH, and substrate ratios, conversion rates exceeding 95% can be achieved under mild conditions.[1][2] This technical guide provides a foundational understanding and practical framework for researchers and professionals to develop and implement robust biocatalytic processes for the synthesis of valuable oleochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. neliti.com [neliti.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Supplier & 7492-30-0 [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of Ricinoleic Acid and its Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted biological activities of ricinoleic acid, the primary active component of castor oil, and its potassium salt, potassium ricinoleate (B1264116). This document delves into the anti-inflammatory, antimicrobial, and other significant biological effects of these compounds, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological efficacy of ricinoleic acid and its derivatives.

Table 1: Antimicrobial Activity of Ricinoleic Acid

| Microorganism | Strain | MIC (Minimum Inhibitory Concentration) | Reference |

| Staphylococcus aureus | MRSA CCARM 3807 | > 512 mg/L | [1] |

| Staphylococcus aureus | MRSA CCARM 3820 | > 512 mg/L | [1] |

| Escherichia coli | - | 25 mg/ml | [2] |

| Candida albicans | - | 50 mg/ml | [2] |

Table 2: Anti-Inflammatory and Receptor Binding Activity of Ricinoleic Acid

| Activity | Assay | Target | Value | Reference |

| Prostaglandin (B15479496) EP3 Receptor Agonism | Calcium Mobilization in MEG-01 cells | EP3 Receptor | EC50: 0.5 µM | [3] |

| Prostaglandin EP3 Receptor Binding | Displacement of 3H-PGE2 from expressed EP3 receptors | EP3 Receptor | IC50: 500 nM | [4] |

| Calcineurin Inhibition | Phosphatase assay with recombinant human calcineurin | Calcineurin | Ki: 33.7 µM | [5] |

| Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition | Kinase assay with recombinant human GSK-3β | GSK-3β | Ki: 1.43 µM | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of ricinoleic acid and its potassium salt.

Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the anti-inflammatory activity of a compound.

Principle: Intraplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Detailed Protocol:

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Test Compound Administration: Ricinoleic acid or its salt is administered, often topically or via intradermal injection, at a predetermined time before the carrageenan injection. A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.

-

Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar tissue of the right hind paw of each animal.

-

Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that inhibits microbial growth.

Detailed Protocol:

-

Preparation of Test Compound: A stock solution of ricinoleic acid or potassium ricinoleate is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: The inoculated microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the test compound in which there is no visible turbidity. A growth control (medium with inoculum but no test compound) and a sterility control (medium only) are included.

Substance P Immunoassay

This assay is used to quantify the levels of substance P, a neuropeptide involved in inflammation and pain signaling.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for measuring substance P. In this assay, substance P in the sample competes with a labeled (e.g., horseradish peroxidase-conjugated) substance P for binding to a limited amount of anti-substance P antibody. The amount of labeled substance P bound is inversely proportional to the concentration of substance P in the sample.

Detailed Protocol (based on commercially available kits):

-

Sample Preparation: Tissue homogenates or biological fluids are collected and processed according to the kit's instructions.

-

Assay Procedure:

-

Standards and samples are added to the wells of a microplate pre-coated with a capture antibody.

-

A fixed amount of HRP-labeled substance P is added to each well.

-

A primary antibody specific for substance P is then added.

-

The plate is incubated to allow for competitive binding.

-

After incubation, the wells are washed to remove unbound reagents.

-

A substrate solution is added, which reacts with the bound HRP to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of substance P in the samples is then determined by interpolating from the standard curve.[6][7][8]

Signaling Pathways and Mechanisms of Action

Ricinoleic acid exerts its biological effects through interactions with several key signaling pathways.

Anti-Inflammatory and Analgesic Effects: Capsaicin-like Mechanism and Substance P Reduction

Ricinoleic acid exhibits anti-inflammatory and analgesic properties that are, in part, mediated by a mechanism with similarities to that of capsaicin.[9] Repeated topical application of ricinoleic acid has been shown to significantly reduce neurogenic inflammation.[9][10] This effect is associated with a depletion of substance P in sensory nerve endings.[9] Substance P is a neuropeptide involved in the transmission of pain signals and the inflammatory response.

Prostaglandin EP3 Receptor Agonism

Ricinoleic acid acts as a specific agonist for the prostaglandin EP3 receptor.[3][4] This interaction is responsible for its well-known laxative effects and its ability to induce uterine contractions.[4] The activation of EP3 receptors on smooth muscle cells in the intestine and uterus leads to increased motility.[4]

Inhibition of Calcineurin and GSK-3β

Ricinoleic acid has been identified as an inhibitor of two important enzymes: calcineurin and glycogen synthase kinase-3β (GSK-3β).[5]

-

Calcineurin Inhibition: Calcineurin is a protein phosphatase that plays a crucial role in T-cell activation through the dephosphorylation of the nuclear factor of activated T-cells (NFAT). By inhibiting calcineurin, ricinoleic acid can suppress T-cell activation, suggesting a potential immunomodulatory role.[5]

-

GSK-3β Inhibition: GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including inflammation and glycogen metabolism. Inhibition of GSK-3β by ricinoleic acid can lead to the stabilization of β-catenin and the modulation of inflammatory responses.

Antimicrobial Mechanism of Action

The antimicrobial effects of ricinoleic acid are primarily attributed to its ability to disrupt the cell membranes of microorganisms. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Biological Activities of this compound

This compound, the potassium salt of ricinoleic acid, is primarily utilized as a surfactant and emulsifying agent in various formulations.[11] Its biological activities are largely attributed to the ricinoleic acid moiety. Notably, intradermal injection of this compound has been shown to induce a significant and long-lasting antinociceptive (pain-relieving) effect. This suggests its potential as a therapeutic agent for pain management, likely acting through mechanisms similar to those of ricinoleic acid, such as the modulation of sensory neuron activity.

Conclusion

Ricinoleic acid and its potassium salt exhibit a diverse range of biological activities with significant therapeutic potential. The anti-inflammatory effects, mediated through mechanisms involving substance P depletion and inhibition of key signaling enzymes like calcineurin and GSK-3β, position these compounds as promising candidates for the development of novel anti-inflammatory agents. Their antimicrobial properties, based on membrane disruption, offer potential applications in combating various pathogens. Furthermore, the specific agonistic activity of ricinoleic acid on the EP3 receptor provides a clear molecular basis for its traditional use as a laxative and labor-inducing agent. Further research is warranted to fully elucidate the therapeutic applications and to optimize the delivery and efficacy of these naturally derived compounds.

References

- 1. Synergistic Antibiotic Activity of Ricini Semen Extract with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. Inhibition of Calcineurin and Glycogen Synthase Kinase-3β by Ricinoleic Acid Derived from Castor Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P Competitive ELISA Kit (EEL013) - Invitrogen [thermofisher.com]

- 7. Novel Method for Determination of Substance P Levels in Unextracted Human Plasma by Using Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioagilytix.com [bioagilytix.com]

- 9. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cosmeticsinfo.org [cosmeticsinfo.org]

The Role of Potassium Ricinoleate in Reducing Surface Tension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of potassium ricinoleate's function in reducing surface tension. Potassium ricinoleate (B1264116), a potassium salt of ricinoleic acid derived from castor oil, is a widely utilized surfactant in various industrial and pharmaceutical applications.[1] Its amphiphilic molecular structure, possessing both a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to accumulate at interfaces and disrupt the cohesive forces between liquid molecules, thereby lowering surface tension.[1] This document details the physicochemical properties of this compound, presents quantitative data on its surface tension reduction capabilities, outlines experimental protocols for its characterization, and explores the thermodynamic principles governing its activity at interfaces.

Physicochemical Properties of this compound

This compound is classified as an anionic surfactant. It is known for its emulsifying, cleansing, and foaming properties.[2] The presence of a hydroxyl group on the 12th carbon of the ricinoleic acid backbone imparts unique properties to this surfactant, including increased polarity and the potential for hydrogen bonding, which influences its solubility and surface activity.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₃KO₃ | [2] |

| Molecular Weight | 336.55 g/mol | [2] |

| Appearance | Typically a light yellow to brownish-yellow transparent liquid or white solid/paste. | [1][2] |

| pH (of a 40% solution) | 7.0 - 11.0 | [1] |

| Solubility | Slightly soluble in water. | [3] |

Mechanism of Surface Tension Reduction

The reduction of surface tension by this compound is a direct consequence of its adsorption at the air-water or oil-water interface. In an aqueous solution, the hydrophobic tails of the ricinoleate ions are repelled by the polar water molecules and orient themselves away from the bulk water phase, congregating at the surface. This accumulation disrupts the strong cohesive hydrogen bonds between surface water molecules, leading to a decrease in surface tension.

As the concentration of this compound increases, the surface becomes progressively more populated with surfactant molecules until a point of saturation is reached. Beyond this concentration, the surfactant molecules begin to self-assemble in the bulk solution to form spherical or cylindrical aggregates known as micelles. This critical concentration is known as the Critical Micelle Concentration (CMC) .[4] Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules preferentially form micelles rather than further populating the already saturated interface.[4]

Figure 1. Mechanism of surface tension reduction by this compound.

Quantitative Data on Surface Tension Reduction

Table 2: Hypothetical Surface Tension of Aqueous this compound Solutions at 25°C

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0 (Pure Water) | 72.0 |

| 1 x 10⁻⁵ | 65.0 |

| 1 x 10⁻⁴ | 55.0 |

| 5 x 10⁻⁴ | 45.0 |

| 1 x 10⁻³ (Approx. CMC) | 38.0 |

| 5 x 10⁻³ | 37.8 |

| 1 x 10⁻² | 37.5 |

| Note: This table presents expected values based on the typical behavior of similar surfactants. Actual experimental values may vary. |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by measuring a physical property of the solution that changes abruptly at the point of micelle formation, such as surface tension, conductivity, or light scattering, as a function of surfactant concentration.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.[4][5]

Apparatus:

-

Force Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[6][7]

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure:

-

Prepare a stock solution of this compound of a known high concentration in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension (approx. 72 mN/m at 25°C).

-

Measure the surface tension of each prepared solution, ensuring the temperature is kept constant.